Methanesulfonamide, N-(4-(ethylamino)phenyl)-
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Overview
Description
Methanesulfonamide, N-(4-(ethylamino)phenyl)- is an organic compound with the molecular formula C9H14N2O2S. It is a derivative of methanesulfonamide, where the sulfonamide group is attached to a phenyl ring substituted with an ethylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-(ethylamino)phenyl)- typically involves the reaction of 4-aminophenylmethanesulfonamide with ethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-aminophenylmethanesulfonamide and ethylamine.
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, at a temperature range of 50-70°C.
Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of Methanesulfonamide, N-(4-(ethylamino)phenyl)- involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-(4-(ethylamino)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents like chlorine (Cl2) or bromine (Br2).
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methanesulfonamide, N-(4-(ethylamino)phenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-(4-(ethylamino)phenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its action depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide, N-(4-(methylamino)phenyl)-: Similar structure but with a methylamino group instead of an ethylamino group.
Methanesulfonamide, N-(4-(dimethylamino)phenyl)-: Contains a dimethylamino group.
Methanesulfonamide, N-(4-(aminophenyl)-: Lacks the ethyl group.
Uniqueness
Methanesulfonamide, N-(4-(ethylamino)phenyl)- is unique due to the presence of the ethylamino group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications .
Properties
CAS No. |
94237-49-7 |
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Molecular Formula |
C9H14N2O2S |
Molecular Weight |
214.29 g/mol |
IUPAC Name |
N-[4-(ethylamino)phenyl]methanesulfonamide |
InChI |
InChI=1S/C9H14N2O2S/c1-3-10-8-4-6-9(7-5-8)11-14(2,12)13/h4-7,10-11H,3H2,1-2H3 |
InChI Key |
CIINTKFRIWDBPP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=C(C=C1)NS(=O)(=O)C |
Origin of Product |
United States |
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